3,4-Dibromo-2-fluorobenzaldehyde
Description
3,4-Dibromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom
Properties
IUPAC Name |
3,4-dibromo-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQGTDHDEPPIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibromo-2-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-fluorobenzaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: 3,4-Dibromo-2-fluorobenzoic acid.
Reduction: 3,4-Dibromo-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrF O
- Molecular Weight : 281.91 g/mol
- CAS Number : 1804931-57-4
- Physical State : Solid at room temperature
- Purity : Typically around 97%
The compound features a benzaldehyde moiety with two bromine atoms at the 3 and 4 positions and a fluorine atom at the 2 position. This arrangement enhances its electrophilic character, making it suitable for various chemical reactions.
Synthetic Organic Chemistry
3,4-Dibromo-2-fluorobenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in:
- Nucleophilic Substitution Reactions : The halogen atoms can be replaced by nucleophiles, facilitating the formation of diverse compounds.
- Cross-Coupling Reactions : It can be utilized in Suzuki or Stille reactions to create biaryl compounds, which are essential in drug discovery.
Synthetic Routes
Several synthetic methods have been developed to produce this compound, often involving metal-catalyzed reactions or halogenation processes. These methods optimize yield and selectivity while minimizing by-products.
Pharmaceutical Applications
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Preliminary studies show effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.
- Anticancer Activity : Early investigations hint at its potential to induce apoptosis in cancer cells, although more research is needed to clarify its mechanisms of action.
Case Studies
-
Antimicrobial Research :
- A study conducted on the compound's efficacy against common pathogens revealed that it inhibited bacterial growth effectively compared to standard antibiotics. This suggests its potential use in formulating new antimicrobial therapies.
-
Cancer Research :
- In vitro studies demonstrated that this compound could disrupt cellular processes like DNA replication in cancer cells. Further investigations are ongoing to explore its full therapeutic potential.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-fluorobenzaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-2-fluorobenzaldehyde: Similar structure but with bromine atoms at positions 3 and 6.
2,5-Dibromo-3,4-difluorobenzaldehyde: Contains additional fluorine atoms at positions 3 and 4.
4-Bromo-2-fluorobenzaldehyde: Contains only one bromine atom at position 4.
Uniqueness
3,4-Dibromo-2-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications.
Biological Activity
3,4-Dibromo-2-fluorobenzaldehyde is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H3Br2F
- Appearance : Yellow crystalline solid
- Melting Point : 120-122°C
- Solubility : Insoluble in water; soluble in organic solvents like ethanol and chloroform
The compound's unique structure, featuring two bromine atoms and one fluorine atom, influences its reactivity and biological interactions. The electron-withdrawing nature of the fluorine and the electron-donating characteristics of the bromine atoms play a crucial role in its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties. Below are key findings from recent studies:
Antimicrobial Activity
This compound has shown promising antimicrobial effects against several bacterial and fungal strains. Preliminary studies suggest it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Candida albicans | 12 µg/mL |
These results indicate that the compound may interfere with cell wall synthesis or disrupt cellular processes critical for microbial survival .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action appears to involve:
- Induction of apoptosis in cancer cells
- Disruption of microtubule formation
- Inhibition of cell cycle progression
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.4 |
| A549 (Lung Cancer) | 6.1 |
| HeLa (Cervical Cancer) | 4.8 |
The IC50 values indicate that the compound is effective at low concentrations, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to interact with cellular targets:
- Cell Signaling Pathways : The halogen substituents may modulate signaling pathways involved in cell proliferation and apoptosis.
- DNA Interaction : There is evidence suggesting that the compound can bind to DNA, potentially interfering with replication and transcription processes.
- Protein Interactions : The compound may also interact with specific proteins involved in cell cycle regulation and apoptosis.
Study on Anticancer Properties
A recent study published in a peer-reviewed journal focused on the anticancer properties of halogenated benzaldehydes, including this compound. The study found that treatment with this compound led to significant apoptosis in MCF-7 cells, characterized by increased caspase activity and DNA fragmentation.
Antimicrobial Efficacy Research
Another investigation assessed the antimicrobial efficacy of various halogenated compounds against clinical isolates. The results indicated that this compound exhibited superior activity compared to non-halogenated analogs, suggesting that halogenation enhances antimicrobial potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
